Andrographidine E

概要

説明

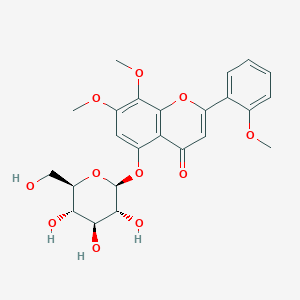

Andrographidine E: is a complex organic compound with a unique structure that includes multiple methoxy groups and a chromen-4-one core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Andrographidine E typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Chromen-4-one Core: This can be achieved through the condensation of appropriate phenolic compounds with aldehydes under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Glycosylation: The attachment of the sugar moiety (oxan-2-yl group) can be carried out using glycosyl donors and acceptors under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Structural Elucidation

Key Structural Features

Andrographidine E is characterized by a flavonoid core with hydroxyl groups and a β-D-glucopyranosyl moiety. Its structure was confirmed via:

-

NMR analysis : Correlations in HMBC spectra (e.g., hydroxyl groups linked to C-5 and C-6) and NOESY experiments (glucose attachment at C-2) .

-

Mass spectrometry : Fragment ions (e.g., m/z 193 in ) indicate glycosidic cleavage.

| Parameter | Value |

|---|---|

| Molecular formula | C23H26O10 |

| Molecular weight | 463.12 g/mol |

| Key HMBC correlations | C-5 (δ 165.2), C-6 (δ 96.1) |

| NOESY data | H-1'' (δ 4.96) linked to C-2 |

Molecular Interactions

GLP1R Agonism

this compound binds to the GLP1R protein, a target for antidiabetic therapies. Molecular docking studies reveal:

-

Binding site: TYR(B):237, with 3 hydrogen bonds (vs. 5 in control compounds) .

-

Stability: Absence of unfavorable donor-donor bonds in interactions .

Enzymatic Inhibition

It demonstrates strong affinity for inflammatory enzymes:

| Target | Binding Score | Key Interactions |

|---|---|---|

| GLP1R | −7.41 | TYR(B):237 |

| MMP-9 | −9.01 | Hydrogen bonds (5) |

| PTGS2 (COX-2) | −7.41 | Hydrophobic pockets |

Biological Transformations

Metabolic Pathways

this compound undergoes enzymatic degradation in vivo, potentially involving:

科学的研究の応用

Pharmacological Applications

-

Antiviral Activity

Andrographidine E has shown promising antiviral properties against various viruses. Studies indicate that it exhibits significant binding affinity to key viral proteins, such as MMP-9 and PTGS2, which are involved in inflammatory responses and viral replication pathways. This suggests potential applications in treating viral infections, including SARS-CoV-2 . -

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory effects, particularly through the inhibition of nitric oxide (NO) production in macrophages. Research demonstrates that this compound can significantly reduce NO levels, which is crucial in managing inflammatory diseases . -

Immunomodulatory Properties

This compound has been identified as a potential immunomodulatory agent. In vitro studies have shown that it can stimulate lymphocyte proliferation and enhance macrophage activity, suggesting its utility in boosting immune responses .

Data Table: Summary of Biological Activities

Case Studies

-

In Vitro Studies on Viral Inhibition

A study investigating the antiviral efficacy of this compound demonstrated its ability to inhibit the production of infectious virions in human lung epithelial cells. The compound showed an IC50 value of 0.034 µM against SARS-CoV-2, indicating its potential as a therapeutic agent against viral pathogens . -

Anti-inflammatory Research

In a controlled laboratory setting, this compound was tested for its effects on RAW 264.7 macrophages. The results indicated a remarkable inhibition (98.36%) of NO production at concentrations below 100 µg/mL, highlighting its potential as an anti-inflammatory treatment . -

Immunological Activity Assessment

A comprehensive analysis revealed that this compound could modulate cytokine release from macrophages, enhancing immune responses while reducing excessive inflammation. This dual action makes it a candidate for further research in autoimmune diseases .

作用機序

The mechanism of action of Andrographidine E involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve oxidative stress modulation, anti-inflammatory responses, and potential inhibition of specific enzymes.

類似化合物との比較

Similar Compounds

- 2’,7,8-Trimethoxyflavone

- 7,8-Dimethoxy-2-(2-methoxyphenyl)-4H-chromen-4-one

Uniqueness

Compared to similar compounds, Andrographidine E stands out due to its glycosylated structure, which can enhance its solubility and bioavailability. This unique feature makes it particularly valuable for applications in biological and medical research.

生物活性

Andrographidine E, a compound derived from the plant Andrographis paniculata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is part of a larger class of compounds known as andrographidines, which are characterized by their unique chemical structures. These compounds exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study utilizing network pharmacology and experimental validation demonstrated that this compound binds effectively to key inflammatory mediators such as MMP-9 and PTGS2, suggesting its potential role in modulating inflammatory pathways . The compound's ability to inhibit nitric oxide production in macrophages further supports its anti-inflammatory profile .

2. Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. It has been observed to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

3. Immunomodulatory Effects

This compound has demonstrated immunomodulatory effects by enhancing lymphocyte proliferation and activity in immune responses. This property suggests its potential use in treating conditions characterized by immune dysfunction .

Case Studies and Clinical Applications

A systematic review highlighted the clinical relevance of andrographolide derivatives, including this compound, in treating respiratory infections and inflammatory diseases. In clinical trials involving patients with mild COVID-19, the administration of Andrographis paniculata extracts showed promising results in reducing pneumonia incidence compared to standard care .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a low oral bioavailability due to rapid metabolism. Studies suggest that while the compound is absorbed quickly, its therapeutic effects may be limited by this low bioavailability . Further research is needed to explore formulation strategies that enhance its absorption.

Data Summary

特性

IUPAC Name |

7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O11/c1-30-13-7-5-4-6-11(13)14-8-12(26)18-15(9-16(31-2)22(32-3)23(18)33-14)34-24-21(29)20(28)19(27)17(10-25)35-24/h4-9,17,19-21,24-25,27-29H,10H2,1-3H3/t17-,19-,20+,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWPVIVMWLREST-UKMCQSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。